Cas no 620103-87-9 (5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide)

5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide is a sulfonamide derivative featuring a brominated thiophene core linked to a quinoline moiety. This compound is of interest in medicinal chemistry and materials science due to its structural versatility and potential as a building block for bioactive molecules. The bromine substituent enhances reactivity for further functionalization, while the quinoline group contributes to π-conjugation and binding interactions. Its well-defined structure makes it suitable for applications in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. The compound's stability and synthetic accessibility further support its utility in research and development.
5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide structure
620103-87-9 structure
Product Name:5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide
CAS No:620103-87-9
MF:C13H9BrN2O2S2
MW:369.256759405136
MDL:MFCD06290688
CID:3094988
PubChem ID:2240993
Update Time:2025-06-13

5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide
    • AKOS001440266
    • E76618
    • 2-Thiophenesulfonamide, 5-bromo-N-8-quinolinyl-
    • U22NCR3PHX
    • 5-Bromanyl-N-quinolin-8-yl-thiophene-2-sulfonamide
    • MFCD06290688
    • SCHEMBL11995751
    • PD119176
    • CS-0155802
    • CHEMBL401504
    • ALBB-010070
    • CU-00000000280-1
    • STK506180
    • NCGC00161700-01
    • EN300-7371269
    • BBL018066
    • 5-bromo-N-(8-quinolinyl)-2-thiophenesulfonamide
    • Z115639370
    • BDBM50372503
    • VS-06665
    • 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide
    • 620103-87-9
    • 5-Bromo-N-8-quinolinyl-2-thiophenesulfonamide
    • AF-399/42255648
    • SB73091
    • 5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide
    • MDL: MFCD06290688
    • Inchi: 1S/C13H9BrN2O2S2/c14-11-6-7-12(19-11)20(17,18)16-10-5-1-3-9-4-2-8-15-13(9)10/h1-8,16H
    • InChI Key: BWZPDZRPJIBWAU-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(S1)S(NC1=CC=CC2=CC=CN=C12)(=O)=O

Computed Properties

  • Exact Mass: 367.92888g/mol
  • Monoisotopic Mass: 367.92888g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 95.7Ų

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5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:620103-87-9)5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide
Order Number:A1168405
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:11
Price ($):439.0
Email:sales@amadischem.com

Additional information on 5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide

Comprehensive Overview of 5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide (CAS No. 620103-87-9): Properties, Applications, and Research Insights

In the realm of organic chemistry and pharmaceutical research, 5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide (CAS No. 620103-87-9) has emerged as a compound of significant interest due to its unique structural features and potential applications. This sulfonamide derivative, characterized by the presence of a quinoline moiety and a thiophene ring, offers a versatile scaffold for drug discovery and material science. Researchers and industry professionals are increasingly exploring its synthesis, reactivity, and biological activity, making it a focal point in modern chemical studies.

The molecular structure of 5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide combines a brominated thiophene unit with a sulfonamide linker attached to a quinoline group. This arrangement not only enhances its electronic properties but also improves its binding affinity to various biological targets. Such characteristics have spurred investigations into its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in personalized medicine and antibiotic resistance research.

One of the most searched questions in scientific databases revolves around the synthetic routes for 5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide. The compound is typically synthesized via a multi-step process involving the bromination of thiophene-2-sulfonamide, followed by coupling with 8-aminoquinoline. Recent advancements in green chemistry have also explored catalytic methods to improve yield and reduce waste, addressing the growing demand for sustainable practices in chemical manufacturing.

From an application standpoint, 5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide has shown promise in medicinal chemistry. Its ability to modulate enzyme activity has led to studies on its efficacy against inflammatory diseases and cancer. These findings resonate with the increasing public interest in novel therapeutics, particularly those targeting hard-to-treat conditions. Additionally, its photophysical properties make it a candidate for organic electronics, such as OLEDs and sensors, which are hot topics in materials science.

Another area of exploration is the structure-activity relationship (SAR) of 5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide. Researchers are investigating how modifications to the bromo or sulfonamide groups affect its biological and physical properties. This aligns with the broader scientific community's focus on rational drug design and computational chemistry, where predictive modeling accelerates the discovery of high-performance compounds.

In conclusion, 5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide (CAS No. 620103-87-9) represents a compelling case study at the intersection of chemistry and biotechnology. Its multifaceted applications—from drug development to advanced materials—highlight its relevance in addressing contemporary scientific challenges. As research progresses, this compound is poised to play a pivotal role in innovations that align with global priorities like healthcare sustainability and technological advancement.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:620103-87-9)5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide
A1168405
Purity:99%
Quantity:5g
Price ($):439.0
Email